molecular formula C7H7ClN2O2 B2433885 3-Amino-6-chloro-4-methylpicolinic acid CAS No. 1073182-76-9

3-Amino-6-chloro-4-methylpicolinic acid

Cat. No.: B2433885
CAS No.: 1073182-76-9
M. Wt: 186.6
InChI Key: UPAKKZSHZTWQKK-UHFFFAOYSA-N
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Description

3-Amino-6-chloro-4-methylpicolinic acid is a heterocyclic aromatic compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.60 g/mol . This compound is characterized by the presence of an amino group, a chloro substituent, and a carboxylic acid group attached to a methylpyridine ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-chloro-4-methylpicolinic acid typically involves the chlorination of 4-methylpicolinic acid followed by amination.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination and amination processes. These processes are optimized for yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-chloro-4-methylpicolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-6-chloro-4-methylpicolinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3-Amino-6-chloro-4-methylpicolinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chloro groups play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. This compound can inhibit enzyme activity by forming stable complexes with the enzyme’s active site, leading to a decrease in the enzyme’s catalytic efficiency .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3-methylpicolinic acid: Similar structure but lacks the amino group.

    3-Amino-4-methylpicolinic acid: Similar structure but lacks the chloro group.

    3-Amino-6-chloropicolinic acid: Similar structure but lacks the methyl group

Uniqueness

3-Amino-6-chloro-4-methylpicolinic acid is unique due to the presence of both the amino and chloro groups on the methylpyridine ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-amino-6-chloro-4-methylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-3-2-4(8)10-6(5(3)9)7(11)12/h2H,9H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAKKZSHZTWQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1N)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-Amino-6-chloro-2-(2-furanyl)-4-methylpyridine (400 mg) was dissolved in acetone (10 mL) and cooled in an ice bath to 0° C. A solution prepared of potassium permanganate (909 mg) in water (15 mL) was added drop wise to this solution. After complete addition, the reaction mixture was allowed to warm to room temperature and stirred for 2 hours. The mixture was cooled again to 0° C. and a second portion of potassium permanganate (600 mg) in water (10 mL) was added and the cool bath removed. After stirring for 2 hours, the reaction mixture was filtered through a pad of celite, the filter cake was washed carefully with water, methanol and ethyl acetate and concentrated to approx. 10 mL on a rotary evaporator. 2N Sodium hydroxide solution was added to adjust the pH-value to −12 and the aqueous layer was washed 2× with MTB-ether. The aqueous layer was then adjusted to pH ˜2 by addition of 6N hydrochloric acid and extracted 3× with MTB-ether. The combined organic layer was washed with brine, dried over MgSO4 and concentrated in vacuum to afford 262 mg of the title compound of the formula
Name
3-Amino-6-chloro-2-(2-furanyl)-4-methylpyridine
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
909 mg
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
600 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

(6-Chloro-2-cyano-4-methyl-pyridin-3-yl)-carbamic acid tert-butyl ester (3.72 g) was dissolved in concentrated sulfuric acid (19 mL) and stirred for 1 h at 100° C. The reaction mixture was cooled to room temperature and water (19 mL) was slowly added. The reaction mixture was warmed again to 100° C. and stirred at this temperature for 2 h. Water was added after cooling to room temperature, the mixture was cooled in an ice bath and the pH was adjusted to ˜14 by slow addition of solid sodium hydroxide. The aqueous solution was washed 2× with MTB-ether, the aqueous layer was then adjusted to pH ˜2 by addition of 5 M hydrochloric acid and extracted 3× with ethyl acetate. The combined organic layer was washed with brine, dried over magnesium sulfate and concentrated in vacuum to afford 2.25 g of the title compound of the formula
Name
(6-Chloro-2-cyano-4-methyl-pyridin-3-yl)-carbamic acid tert-butyl ester
Quantity
3.72 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Name
Quantity
19 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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